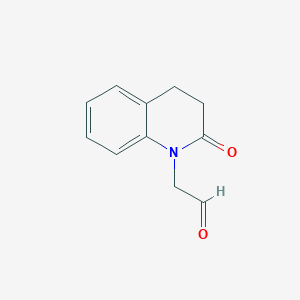

2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetaldehyde

Description

2-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetaldehyde is a quinoline-derived compound featuring a 3,4-dihydroquinolinone core with an acetaldehyde substituent at the 1-position. The aldehyde functional group distinguishes it from related compounds, likely influencing its reactivity, solubility, and biological activity.

Properties

IUPAC Name |

2-(2-oxo-3,4-dihydroquinolin-1-yl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-8-7-12-10-4-2-1-3-9(10)5-6-11(12)14/h1-4,8H,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGYQLJTWCQWJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=CC=CC=C21)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801252024 | |

| Record name | 3,4-Dihydro-2-oxo-1(2H)-quinolineacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407633-92-5 | |

| Record name | 3,4-Dihydro-2-oxo-1(2H)-quinolineacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407633-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-2-oxo-1(2H)-quinolineacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate precursor, such as an aniline derivative, with an aldehyde under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline core, where nucleophiles replace specific substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

Oxidation: Formation of 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid.

Reduction: Formation of 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)ethanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetaldehyde depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetaldehyde and its analogs:

Key Observations:

Structural Variations :

- Position of the Oxo Group : The target compound’s 2-oxo group contrasts with 4-oxo derivatives (e.g., compounds in ), which may alter electronic properties and binding affinity in biological targets.

- Heterocyclic Additions : Oxadiazole-substituted analogs () show enhanced anticonvulsant activity, highlighting the importance of auxiliary rings in modulating bioactivity.

Analogous compounds are prepared via acyl chloride coupling (), cyclization with chloramine-T (), or amide bond formation (), indicating diverse strategies for functionalizing the quinolinone core.

Biological and Commercial Relevance :

- The acetic acid derivative () is commercially available and used in drug discovery, while the amide-based JNK inhibitor () exemplifies therapeutic applications.

- Hazards for related compounds (e.g., H302, H315 warnings in ) suggest similar safety considerations for the aldehyde, though aldehydes may pose additional risks due to their reactivity.

Biological Activity

2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetaldehyde is a quinoline derivative noted for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This compound's structure features an oxo group and an acetaldehyde moiety, which may contribute to its unique biological interactions. Understanding its biological activity is crucial for developing therapeutic agents.

- Molecular Formula : CHNO

- Molar Mass : 189.21 g/mol

- CAS Number : 407633-92-5

The biological activity of this compound is believed to involve its interaction with various molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed biochemical studies are necessary to elucidate the specific targets and mechanisms involved.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, showcasing promising results in inhibiting growth.

Antiviral Activity

Quinoline derivatives have been studied for their antiviral potential. Preliminary studies suggest that this compound may inhibit viral replication, although specific mechanisms remain to be fully characterized.

Anticancer Properties

Several studies have focused on the anticancer activities of quinoline derivatives. For instance, related compounds have shown efficacy in inhibiting cancer cell proliferation in vitro. A recent study demonstrated that certain derivatives with similar structures effectively induced apoptosis in cancer cell lines, suggesting a potential role for this compound in cancer therapy.

Study on Neurodegenerative Diseases

A study published in May 2022 explored hybrid compounds based on the 3,4-dihydroquinolinone framework for treating Alzheimer's disease (AD). The research highlighted the importance of dual-target inhibitors for cholinesterases and monoamine oxidases (MAOs), which are critical in AD pathology. Although not directly studying this compound, it underscores the relevance of quinoline derivatives in neurodegenerative disease treatment .

Anti-proliferative Effects

Another investigation assessed a series of hybrid compounds derived from quinoline structures against various cancer cell lines. One compound demonstrated an IC value of 1.2 µM against MCF-7 cells, indicating significant anti-proliferative effects. This establishes a precedent for further exploring the anticancer potential of similar structures .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC Values |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Antiviral | TBD |

| 3,4-Dihydroquinolinone Derivative | Structure | Anti-proliferative | 1.2 µM (MCF-7) |

| Dithiocarbamate Hybrid | Structure | ChE Inhibition | IC=0.28 µM |

Q & A

Q. What are the established synthetic methodologies for 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetaldehyde, and how are reaction conditions optimized to improve yield and purity?

- Methodological Answer : The compound is synthesized via catalytic hydrogenation (e.g., Pd/C in ethanol under H₂) or multi-step routes involving azide coupling. Key optimizations include:

- Temperature : 20–80°C to balance reaction rate and side-product formation.

- Solvent polarity : Ethanol or DMF to stabilize intermediates.

- Catalyst loading : 5–10% Pd/C for efficient hydrogenation.

Purification via recrystallization (ethanol) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Contaminants like unreacted aldehydes are monitored via TLC .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Assign protons at δ 9.8–10.2 ppm (aldehyde) and carbons at ~190 ppm (ketone). The dihydroquinoline ring protons appear as multiplet signals (δ 6.5–7.5 ppm) .

- IR spectroscopy : Strong absorbance at 1650–1750 cm⁻¹ (C=O stretch) and 2820/2720 cm⁻¹ (aldehyde C–H) .

- Mass spectrometry : Molecular ion peak at m/z 205.21 (C₁₁H₁₁NO₃) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance its pharmacological potential?

- Methodological Answer : SAR strategies include:

- Electron-withdrawing substituents : Introduce Cl/F at position 3 to improve metabolic stability .

- Hydrophilic groups : Add hydroxyl or carboxyl moieties to position 4 for solubility.

- Hybrid analogs : Combine with oxadiazole or sydnone rings to enhance antimicrobial activity (e.g., MIC reduction from 128 µg/mL to 32 µg/mL) .

Computational docking (AutoDock Vina) predicts binding affinity to target enzymes like topoisomerase II .

Q. What computational approaches are used to predict the reactivity and stability of this compound in different chemical environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 5.2 eV) to assess electrophilicity. Transition-state analysis identifies kinetically favored pathways .

- Molecular Dynamics (MD) : Simulates solvation effects in aqueous (Polarizable Continuum Model) vs. lipid membranes (MARTINI force field).

- Thermochemical data : ΔfH (formation enthalpy) predicts decomposition thresholds (e.g., stability <200°C) .

Q. How should researchers address discrepancies in reported biological activities of quinoline derivatives, such as antimicrobial vs. cytotoxic effects?

- Methodological Answer :

- Assay standardization : Follow CLSI guidelines for MIC assays and use isogenic cell lines (e.g., HEK293 vs. HeLa) to isolate cytotoxicity .

- Purity validation : HPLC (C18 column, 90:10 acetonitrile/water) confirms ≥95% purity to exclude confounding impurities .

- Meta-analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed studies to identify trends (e.g., EC₅0 ranges for anticancer activity: 10–50 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.